molecular formula C19H21NO2 B092304 1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL CAS No. 16625-57-3

1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL

Cat. No.: B092304
CAS No.: 16625-57-3
M. Wt: 295.4 g/mol
InChI Key: HCXNUWJYBNHDAE-UHFFFAOYSA-N
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Scientific Research Applications

1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL has several applications in scientific research:

    Chemistry: Used as a model compound for studying phenanthrene alkaloids and their reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in treating infections and inflammatory conditions.

    Industry: Limited industrial applications, primarily used in research and development settings.

Mechanism of Action

Target of Action

Argentinine, also known as L-arginine, is an essential amino acid that plays a crucial role in various physiological functions . It primarily targets the cardiovascular, immune, and nervous systems .

Mode of Action

Argentinine’s mode of action is primarily attributed to its role as a precursor to nitric oxide (NO) . NO is a potent vasodilator that plays a significant role in maintaining vascular tone and structure. It is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system, and nervous system .

Biochemical Pathways

The biochemical pathways involving argentinine are complex and multifaceted. As a precursor to NO, argentinine plays a critical role in the nitric oxide synthase (NOS) pathway, which is essential for cardiovascular health . Additionally, argentinine is involved in protein synthesis and can be converted into other important molecules, such as creatine, glutamate, and proline, impacting various metabolic pathways.

Pharmacokinetics

The pharmacokinetics of argentinine involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, argentinine is absorbed in the small intestine and then distributed throughout the body. It is metabolized in the liver and other tissues, and the metabolites are excreted in the urine .

Result of Action

The action of argentinine results in various physiological effects. Its role as a precursor to NO leads to vasodilation, which can lower blood pressure and improve cardiovascular health . Additionally, argentinine’s involvement in protein synthesis and other metabolic pathways can impact muscle growth, wound healing, and immune function.

Preparation Methods

The synthesis of argentinine involves several steps, typically starting with the extraction from natural sources such as Dennettia tripetala. The extraction process often includes solvent extraction followed by purification techniques like chromatography

Chemical Reactions Analysis

1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation and nitration are typical substitution reactions argentinine can undergo, often using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenanthrene derivatives, while reduction could produce simpler alkaloid structures.

Comparison with Similar Compounds

1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL is unique among phenanthrene alkaloids due to its specific structure and biological activities. Similar compounds include:

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-4-methoxyphenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-20(2)11-10-14-12-17(21)19(22-3)18-15-7-5-4-6-13(15)8-9-16(14)18/h4-9,12,21H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXNUWJYBNHDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC(=C(C2=C1C=CC3=CC=CC=C32)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL
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1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL
Reactant of Route 6
1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL
Customer
Q & A

Q1: What types of plants is Argentinine typically found in?

A1: Argentinine has been isolated from plants belonging to different families, showcasing its diverse presence in the plant kingdom. Some examples include:

  • Papaveraceae: Argentinine was identified in Papaver fugax, marking its first reported occurrence within the Papaveraceae family. []
  • Annonaceae: Several studies report Argentinine's presence in Annonaceae species like Dennettia tripetala, Guatteria foliosa, Phaeanthus vietnamensis, and Fissistigma fulgens. [, , , ]
  • Lauraceae: Argentinine was also isolated from the leaf alkaloid extract of Cryptocarya nigra, a species belonging to the Lauraceae family. []

Q2: What is the chemical structure of Argentinine?

A2: Argentinine is a phenanthrene alkaloid. While the provided abstracts don't detail its specific spectroscopic data, its structure can be readily found in chemical databases like PubChem and ChemSpider.

Q3: Has Argentinine displayed any promising biological activities?

A3: While research is still ongoing, Argentinine has shown interesting activity in some preliminary studies:

  • Anti-parasitic activity: Argentinine, alongside other alkaloids, exhibited notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, in a study using extracts from Guatteria foliosa. []
  • Anti-inflammatory potential: Although Argentinine itself wasn't the primary focus, a study investigating compounds from Phaeanthus vietnamensis for their ability to inhibit nitric oxide production (a marker of inflammation) in lipopolysaccharide-stimulated RAW264.7 macrophages found that Argentinine showed moderate inhibitory activity. []

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